molecular formula C16H22N2O2 B1399723 1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester CAS No. 928114-04-9

1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester

Cat. No. B1399723
M. Wt: 274.36 g/mol
InChI Key: XAEFKYQUBLXRKM-UHFFFAOYSA-N
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Description

1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester is a chemical compound with the molecular formula C16H22N2O2 . It is used in various biological activities and has been the subject of several patents .


Molecular Structure Analysis

The molecular structure of 1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester is available on PubChem . It is a complex structure with multiple rings and functional groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester include its molecular formula (C16H22N2O2) and its involvement in various biological activities .

Scientific Research Applications

Anticonvulsant Properties

1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester derivatives have been explored for their potential anticonvulsant properties. Research conducted by Obniska et al. (2010) involved synthesizing N-Mannich bases derived from spirosuccinimides and spirohydantoins, demonstrating significant effectiveness in seizure tests, surpassing even phenytoin, a reference drug (Obniska et al., 2010).

Novel Spiro Scaffolds in Drug Discovery

The compound's structure has inspired the design of novel spiro scaffolds for drug discovery. Jenkins et al. (2009) developed new spiro scaffolds, emphasizing their easy synthesis and potential for creating a lead generation library. These scaffolds include 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane ring systems, pointing towards the versatile nature of spiro compounds in medicinal chemistry (Jenkins et al., 2009).

Synthesis and Biological Applications

Dabholkar and Bhusari (2013) focused on synthesizing novel spiro heterocycles containing thiadiazine, thiazole, and oxazole derivatives. Their work highlights the compound's versatility in creating diverse molecular structures with potential biological applications (Dabholkar & Bhusari, 2013).

Neurotropic Activity

Research by Grigoryan et al. (2007) explored the neurotropic activity of N-benzylimides of 2-oxo-1-oxaspiro-4,5-decane derivatives. Their findings suggest the potential for these compounds to inhibit serotonin deamination and enhance the effects of tryptamine, indicating a promising avenue in neurological research (Grigoryan et al., 2007).

properties

IUPAC Name

benzyl 1,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15(20-13-14-5-2-1-3-6-14)18-11-8-16(9-12-18)7-4-10-17-16/h1-3,5-6,17H,4,7-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEFKYQUBLXRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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